molecular formula C8H10O4S B310509 2-Methoxyphenyl methanesulfonate

2-Methoxyphenyl methanesulfonate

Cat. No.: B310509
M. Wt: 202.23 g/mol
InChI Key: CSPLGDDGIJDAJS-UHFFFAOYSA-N
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Description

2-Methoxyphenyl methanesulfonate is an organic compound featuring a methoxyphenyl group bonded to a methanesulfonate ester. Its molecular formula is C₈H₁₀O₄S, with a molecular weight of 202.23 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive sulfonate group and aromatic methoxy substituent. Its stability under standard conditions and compatibility with diverse reaction pathways make it valuable for constructing complex molecules .

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

(2-methoxyphenyl) methanesulfonate

InChI

InChI=1S/C8H10O4S/c1-11-7-5-3-4-6-8(7)12-13(2,9)10/h3-6H,1-2H3

InChI Key

CSPLGDDGIJDAJS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonate Esters with Aromatic Substituents

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl Methanesulfonate
  • Molecular Formula : C₁₅H₂₂O₆S
  • Molecular Weight : 330.397 g/mol
  • Key Features : Incorporates a tetrahydro-2H-pyran-4-yloxy group alongside the 2-methoxyphenyl moiety. This structural complexity enhances its utility in synthesizing specialized pharmaceuticals or agrochemicals.
  • Applications : Used as a high-purity building block in targeted organic synthesis (e.g., drug candidates requiring stereochemical precision) .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2-Methoxyphenyl methanesulfonate C₈H₁₀O₄S 202.23 2-methoxyphenyl, methanesulfonate Organic synthesis, pharmaceuticals
2-(2-Methoxyphenyl)-... Methanesulfonate C₁₅H₂₂O₆S 330.40 Tetrahydro-2H-pyran-4-yloxy, methoxyphenyl Specialized drug synthesis
2-(2-Hydroxyethoxy)ethyl Methanesulfonate
  • Molecular Formula : C₅H₁₂O₅S
  • Molecular Weight : 184.21 g/mol
  • Key Features : Contains a hydroxyethoxy chain instead of an aromatic group, improving solubility in polar solvents.
  • Applications : Acts as a precursor in polymer chemistry and hydrophilic drug candidates .

Inorganic Methanesulfonate Derivatives

Lead Methanesulfonate
  • Molecular Formula : Pb(CH₃SO₃)₂
  • Molecular Weight : 461.36 g/mol
  • Key Features: Corrosive inorganic liquid with metal coordination properties.
  • Applications : Industrial electroplating and catalysis, contrasting sharply with organic esters used in pharmaceuticals .

Physicochemical Contrast :

  • Stability : Lead methanesulfonate decomposes into toxic fumes (e.g., SOₓ) under heat, whereas organic methanesulfonates like this compound degrade into less hazardous byproducts.
  • Reactivity : Lead derivatives participate in redox reactions, unlike the nucleophilic substitution pathways typical of organic sulfonates.

Compounds with Methoxyphenyl and Sulfonamide Groups

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
  • Molecular Formula: C₁₀H₁₁NO₅S
  • Key Features : Combines methoxy, sulfonamide, and ester functionalities.
  • Applications : Explored in agrochemicals and kinase inhibitors due to its dual reactivity (sulfonamide nucleophilicity and ester electrophilicity) .

Functional Group Analysis :

  • The sulfonamide group in this compound enables hydrogen bonding, enhancing target binding in drug design—a property absent in simple methanesulfonate esters.

Piperazine Derivatives with 2-Methoxyphenyl Groups

Examples include HBK14-HBK19 (), which feature 2-methoxyphenyl-piperazine scaffolds.

  • Key Differences : Piperazine rings introduce basic nitrogen sites, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine).
  • Research Findings: HBK15 (with a chloro-substituted phenoxy group) showed enhanced receptor affinity compared to non-halogenated analogs, highlighting the impact of substituents on bioactivity .

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